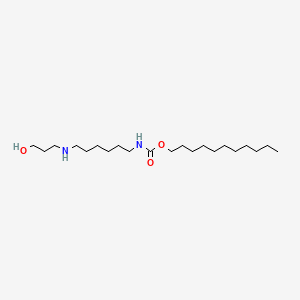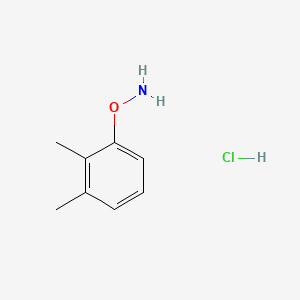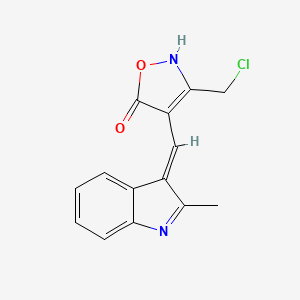
Trimethyl amine phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl amine phosphate is an organic compound that consists of a trimethyl amine group bonded to a phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethyl amine phosphate can be synthesized through the reaction of trimethyl amine with phosphoric acid. The reaction typically involves the following steps:
Reaction of Trimethyl Amine with Phosphoric Acid: Trimethyl amine is reacted with phosphoric acid under controlled conditions to form this compound.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring of temperature, pressure, and pH to maintain optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: Trimethyl amine phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert this compound to lower oxidation states.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reactions: These reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various organophosphate compounds.
Aplicaciones Científicas De Investigación
Trimethyl amine phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of trimethyl amine phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Trimethylamine-N-oxide: A related compound with similar chemical properties but different biological functions.
Phosphorylcholine: Another organophosphate compound with distinct applications in biology and medicine.
Uniqueness: Trimethyl amine phosphate is unique due to its specific combination of a trimethyl amine group and a phosphate group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C3H12NO4P |
|---|---|
Peso molecular |
157.11 g/mol |
Nombre IUPAC |
N,N-dimethylmethanamine;phosphoric acid |
InChI |
InChI=1S/C3H9N.H3O4P/c1-4(2)3;1-5(2,3)4/h1-3H3;(H3,1,2,3,4) |
Clave InChI |
JYZMHBGJHAWIME-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


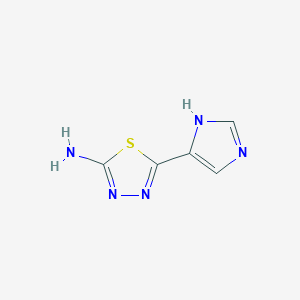
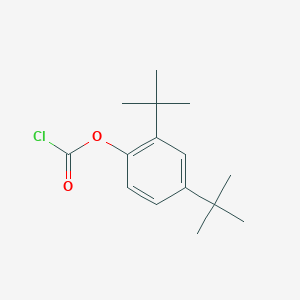
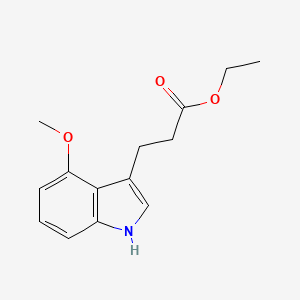

![5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene](/img/structure/B15337995.png)


![Ethyl (E)-3-[4-[[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]amino]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-5-pyrimidinyl]acrylate](/img/structure/B15338012.png)

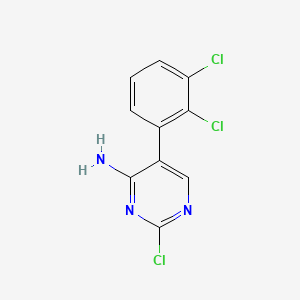
![1-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B15338026.png)
